N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H13BrN6OS and its molecular weight is 393.26. The purity is usually 95%.
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Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H18BrN5O with a molecular weight of approximately 396.27 g/mol. The compound features a triazolo-pyridazine moiety linked to a pyrrolidine and a bromothiophene carboxamide group, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit potent inhibition against various enzymes such as monoamine oxidase (MAO) and cholinesterases (ChE), which are crucial in neurodegenerative disorders .
- Anticancer Activity : Compounds with similar structures have shown promising anticancer properties. For instance, studies have reported that triazole derivatives can induce apoptosis in cancer cells through caspase-dependent pathways .
- Antimicrobial Effects : There is evidence suggesting that triazolo derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
Antitumor Activity
A study focused on the synthesis and evaluation of triazolo derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values ranged from 1.1 to 18.8 µM, indicating a strong potential for these compounds as anticancer agents .
Enzyme Inhibition Studies
In vitro studies have shown that this compound inhibits MAO-B with an IC50 value comparable to known inhibitors. This suggests its potential utility in treating neurodegenerative diseases like Parkinson's .
Comparative Biological Activity Table
Properties
IUPAC Name |
4-bromo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN6OS/c15-9-5-11(23-7-9)14(22)17-10-3-4-20(6-10)13-2-1-12-18-16-8-21(12)19-13/h1-2,5,7-8,10H,3-4,6H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZLZPSOIFWVMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CS2)Br)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.